molecular formula C13H14N2O B1293449 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1015845-83-6

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1293449
CAS No.: 1015845-83-6
M. Wt: 214.26 g/mol
InChI Key: WNMZTFXCGJBJIV-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 4-isopropylphenyl group attached to the pyrazole ring, with a formyl group at the 4-position of the pyrazole ring

Future Directions

While specific future directions for “1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde” are not available, research into similar compounds is ongoing. For example, nanomedicines targeting thrombosis therapy are being explored .

Preparation Methods

The synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to improve yield and selectivity.

  • Cyclization Method

      Starting Materials: Hydrazones and α,β-unsaturated carbonyl compounds.

      Reaction Conditions: Acidic or basic conditions, often with catalysts.

  • Industrial Production

    • Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve scalability.
    • Use of high-throughput screening to identify optimal catalysts and reaction conditions.

Chemical Reactions Analysis

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral media.

      Products: Oxidation of the formyl group to a carboxylic acid.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction of the formyl group to a primary alcohol.

  • Substitution

      Reagents: Various nucleophiles such as amines or thiols.

      Conditions: Often requires a catalyst or base to facilitate the reaction.

      Products: Substitution at the formyl group to form imines or thioethers.

Scientific Research Applications

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

  • Medicinal Chemistry

    • Used as a building block for the synthesis of pharmaceutical compounds.
    • Potential applications in the development of anti-inflammatory and anticancer agents.
  • Materials Science

    • Utilized in the synthesis of advanced materials with specific electronic or optical properties.
    • Potential use in the development of organic semiconductors.
  • Biological Research

    • Studied for its interactions with various biological targets.
    • Potential applications in the development of probes for biological imaging.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

    • Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
  • 1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde

    • Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.
  • 1-(4-Isopropylphenyl)-1H-pyrazole-3-carbaldehyde

    • The formyl group is at the 3-position instead of the 4-position, which may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMZTFXCGJBJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649831
Record name 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-83-6
Record name 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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